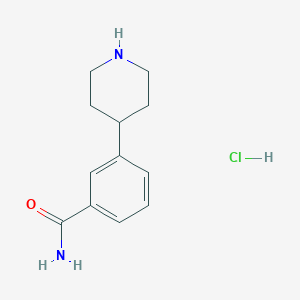

3-(Piperidin-4-yl)benzamide hydrochloride

Description

Overview of Benzamide (B126) Derivatives as Bioactive Scaffolds

Benzamide derivatives represent a significant class of compounds in medicinal chemistry, characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a key component in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. The versatility of the benzamide scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. researchgate.net

The therapeutic applications of benzamide derivatives are extensive and diverse. They have been successfully developed into drugs with indications spanning several disease areas. For instance, substituted benzamides are utilized in psychiatry to modulate dopaminergic neurons, with compounds like amisulpride serving as antipsychotic and antidepressant agents depending on the dosage. nih.gov Beyond the central nervous system, benzamide-containing molecules have been investigated for their potential as:

Antimicrobial agents

Analgesics nih.gov

Anti-inflammatory drugs

Anticancer agents

Cardiovascular drugs

Carbonic anhydrase and acetylcholinesterase inhibitors nih.gov

The following table provides examples of the diverse biological activities exhibited by various benzamide derivatives.

| Biological Activity | Example Application Area |

| Antimicrobial | Infectious Diseases |

| Analgesic | Pain Management |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Cardiovascular | Heart-related Conditions |

The adaptability of the benzamide scaffold allows for extensive chemical modifications. Researchers can systematically alter the substitution pattern on the benzene ring to fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This inherent modularity has cemented the benzamide moiety as a cornerstone in the design and development of novel therapeutic agents.

Significance of the Piperidine (B6355638) Moiety in Pharmaceutical Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. researchgate.netdokumen.pub Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile anchor for appending various functional groups, thereby influencing a molecule's interaction with biological targets. The inclusion of a piperidine moiety in a drug candidate can offer several advantages in pharmaceutical design. thieme-connect.com

One of the key benefits of incorporating a piperidine ring is the improvement of a compound's pharmacokinetic profile. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate formulation. Furthermore, the piperidine scaffold can influence a molecule's lipophilicity, metabolic stability, and ability to cross biological membranes, all of which are critical parameters for drug efficacy.

From a pharmacodynamic perspective, the piperidine ring can play a crucial role in binding to biological targets. Its three-dimensional structure allows for precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with receptors, enzymes, and ion channels. The position of substitution on the piperidine ring is a critical determinant of its biological activity. thieme-connect.com For instance, 4-substituted piperidines are a common feature in many drugs, offering a convenient point for chemical modification. dokumen.pub

The broad therapeutic relevance of the piperidine moiety is evident in the wide range of approved drugs that contain this scaffold. Examples include medications for:

Central nervous system disorders

Cardiovascular diseases

Infectious diseases

Cancer

The following interactive table showcases some therapeutic areas where piperidine-containing drugs have made a significant impact.

| Therapeutic Area | Example Drug Class |

| Psychiatry | Antipsychotics |

| Pain Management | Opioid Analgesics |

| Allergy | Antihistamines |

| Infectious Diseases | Antivirals |

The established success of piperidine-containing drugs underscores the importance of this scaffold in medicinal chemistry and solidifies its status as a privileged structure in drug discovery.

Contextualization of 3-(Piperidin-4-yl)benzamide (B3363679) Hydrochloride within Privileged Structures

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets through modest chemical modifications. The 3-(Piperidin-4-yl)benzamide framework is an exemplary illustration of this concept, as it synergistically combines the favorable attributes of both the benzamide and piperidine moieties. The linkage of the 4-position of the piperidine ring to the meta-position of the benzamide creates a specific spatial arrangement that has proven to be highly effective in interacting with a variety of biological targets.

The benzoylpiperidine fragment, of which 3-(Piperidin-4-yl)benzamide is a specific isomer, is itself considered a privileged structure. This is due to its presence in numerous bioactive small molecules with a wide range of therapeutic applications. The metabolic stability of this fragment further enhances its appeal in drug design.

Research into derivatives of the N-(piperidin-4-yl)benzamide scaffold has revealed its potential across different therapeutic areas. For example, a series of novel benzamide derivatives incorporating this scaffold have been synthesized and evaluated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, demonstrating significant antitumor activity in preliminary in vitro studies.

The specific substitution pattern of 3-(Piperidin-4-yl)benzamide hydrochloride offers a valuable starting point for the development of new therapeutic agents. The piperidine nitrogen can be readily functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. Similarly, the benzamide portion of the molecule provides additional sites for modification, further expanding the chemical space that can be explored.

The versatility of this scaffold is highlighted by the diverse biological targets for which its derivatives have been investigated. The following table provides a summary of some of the research findings related to this class of compounds.

| Compound Class | Biological Target/Activity | Therapeutic Area |

| N-(piperidin-4-yl)benzamide derivatives | HIF-1α activators | Oncology |

| 4-amino-N-[1-(4-aminobutyl)-4-piperidinylmethyl]-5-chloro-2-methoxy-benzamide | 5-HT4 receptor binding | Gastroenterology |

| 4-amino-5-chloro-N-[1-(3-fluoro-4-methoxybenzyl)piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide hydrochloride | 5-HT4 receptor stimulation and D2 receptor antagonism | Gastroenterology |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGOHHQQTZGGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to N-(Piperidin-4-yl)benzamide Core Structures

The construction of the N-(piperidin-4-yl)benzamide core typically involves the formation of an amide bond between a suitably substituted benzoic acid and a 4-aminopiperidine (B84694) derivative. The piperidine (B6355638) nitrogen is often protected with a group such as tert-butoxycarbonyl (Boc) to prevent side reactions and facilitate purification.

Coupling Reactions for Benzamide (B126) Moiety Formation

The formation of the amide linkage is a critical step in the synthesis of 3-(piperidin-4-yl)benzamide (B3363679). A common and efficient approach involves the use of peptide coupling reagents. These reagents activate the carboxylic acid group of 3-aminobenzoic acid (or a protected derivative), facilitating its reaction with the amino group of a protected 4-aminopiperidine, such as N-Boc-4-aminopiperidine.

A widely employed method is the synthesis of N-(1-Boc-piperidin-4-yl)-3-aminobenzamide. This can be achieved by reacting 3-aminobenzoic acid with N-Boc-4-aminopiperidine in the presence of a coupling agent like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds at room temperature to yield the protected intermediate. Subsequent deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or hydrochloric acid in an organic solvent), furnishes the desired 3-(piperidin-4-yl)benzamide.

Table 1: Common Coupling Reagents for Benzamide Formation

| Coupling Reagent | Abbreviation | Activating Species | Byproducts |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | O-acylisourea | Tetramethylurea |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | O-acylisourea | Tetramethylurea |

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC | O-acylisourea | Water-soluble urea |

| 1,1'-Carbonyldiimidazole | CDI | Acyl-imidazole | Imidazole, CO2 |

Piperidine Ring Functionalization Strategies

Functionalization of the piperidine ring can be achieved either before or after the formation of the benzamide moiety. A common strategy involves starting with a pre-functionalized piperidine derivative. For instance, various substituted 4-aminopiperidines can be synthesized and then coupled with the benzoic acid derivative.

Alternatively, the piperidine ring of a pre-formed N-(piperidin-4-yl)benzamide can be functionalized. The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of a wide range of substituents. This is discussed in more detail in section 2.2.2.

Synthesis of Hydrochloride Salts for Research Applications

For research and pharmaceutical development, amine-containing compounds like 3-(piperidin-4-yl)benzamide are often converted into their salt forms to improve solubility, stability, and handling properties. The hydrochloride salt is a common choice.

The preparation of 3-(piperidin-4-yl)benzamide hydrochloride is typically achieved by treating a solution of the free base with a solution of hydrochloric acid. For example, the free base, dissolved in a suitable organic solvent such as methanol (B129727) or a mixture of an alcohol and an ether, can be treated with a solution of anhydrous hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) or with concentrated hydrochloric acid. The hydrochloride salt then precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent to remove any remaining impurities, and dried under vacuum. The temperature of this process can range from -20°C to the reflux temperature of the chosen solvent system.

Strategic Derivatization of this compound

The structural framework of 3-(piperidin-4-yl)benzamide offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Modifications at the Benzene (B151609) Ring

The benzene ring of 3-(piperidin-4-yl)benzamide can be modified to explore the impact of different substituents on its biological activity. These modifications are typically introduced on the 3-aminobenzoic acid precursor before the amide coupling step. The amino group of 3-aminobenzoic acid is a powerful ortho- and para-directing group in electrophilic aromatic substitution reactions. However, to control the regioselectivity and prevent unwanted side reactions, the amino group is often protected, for example, as an acetamide.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly impact the electronic and lipophilic properties of the molecule. Halogenation of a protected 3-aminobenzoic acid can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

Nitration: Nitration introduces a nitro group, which can serve as a precursor for other functional groups. Nitration of an activated aromatic ring is typically performed using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of alkyl and acyl groups. Friedel-Crafts acylation of an activated aniline (B41778) derivative can be challenging due to the basicity of the nitrogen, but with appropriate protection, it can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic compounds, including anilines. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). This introduces a formyl group ortho or para to the amino group.

Substitutions on the Piperidine Nitrogen

The secondary amine of the piperidine ring in 3-(piperidin-4-yl)benzamide is a versatile handle for introducing a wide array of substituents. These modifications can significantly alter the compound's physicochemical properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds.

N-Alkylation: The introduction of alkyl groups can be achieved through several methods.

Direct Alkylation: Reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) is a common method.

Reductive Amination: This two-step, one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing a variety of substituted alkyl groups.

N-Arylation: The introduction of aryl or heteroaryl groups on the piperidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds and can be used to couple the piperidine nitrogen with aryl halides or triflates. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Ullmann Condensation: This copper-catalyzed reaction is another classic method for N-arylation, particularly with aryl iodides. The reaction conditions are often harsher than those of the Buchwald-Hartwig amination.

Impact of Substituents on Reaction Outcomes and Yield

On the benzamide moiety, the electronic nature of substituents on the aromatic ring plays a critical role in the key amide bond formation step, which typically involves the coupling of a benzoic acid derivative with a 4-aminopiperidine derivative. Electron-withdrawing groups (EWGs) on the benzoic acid, such as nitro (-NO₂) or chloro (-Cl) groups, can increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine. This often leads to higher yields and faster reaction times. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, can decrease the electrophilicity of the carbonyl carbon, potentially leading to lower yields or requiring more forcing reaction conditions. researchgate.netresearchgate.net For instance, studies on the synthesis of various substituted benzamides have shown that the presence of a nitro group on the aromatic ring can result in high yields. researchgate.net

The position of the substituent also matters. Ortho-substituents can introduce steric hindrance, which may impede the approach of the nucleophile and lower the reaction yield, regardless of their electronic effect.

The following table illustrates the generalized effect of substituents on the aromatic ring of the benzoic acid precursor during the amidation reaction to form benzamide derivatives.

| Substituent Group | Position | Electronic Effect | Impact on Carbonyl Electrophilicity | Expected Impact on Yield |

| -NO₂ | para | Strong EWG | Increases significantly | High |

| -Cl | para | Moderate EWG | Increases | Good to Moderate |

| -H | - | Neutral | Baseline | Moderate |

| -CH₃ | para | Weak EDG | Decreases slightly | Moderate to Low |

| -OCH₃ | para | Moderate EDG | Decreases | Low |

| -Cl | ortho | Moderate EWG | Increases | Potentially low due to steric hindrance |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. The yields are qualitative predictions based on general chemical principles.

Advanced Synthetic Techniques for Library Generation

The 3-(piperidin-4-yl)benzamide scaffold is a valuable starting point for the generation of chemical libraries aimed at drug discovery and development. Advanced synthetic techniques enable the rapid and efficient creation of a large number of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

Parallel Synthetic Chemistry Approaches

Parallel synthesis is a powerful strategy for rapidly generating a library of discrete compounds. In the context of 3-(piperidin-4-yl)benzamide, this approach allows for the systematic variation of both the benzamide and piperidine portions of the molecule.

A typical parallel synthesis would involve a multi-well plate format. An array of substituted benzoic acids can be reacted with a common piperidine intermediate, such as N-Boc-4-aminopiperidine. The general workflow involves:

Preparation of Building Blocks : A diverse set of commercially available or synthesized benzoic acids with various substituents (R¹) is arrayed in a 96-well plate.

Amide Coupling : To each well, a solution of the protected 4-aminopiperidine derivative, a coupling agent (e.g., HBTU, CDI), and a base (e.g., DIPEA) is added. nih.gov The reactions are run in parallel under identical conditions.

Deprotection : Following the coupling reaction and a preliminary purification step (e.g., liquid-liquid extraction), the protecting group on the piperidine nitrogen is removed, often by treating with an acid like trifluoroacetic acid (TFA) for a Boc group. google.com

Derivatization (Optional) : The newly exposed secondary amine on the piperidine ring can be further functionalized in a parallel manner by reacting it with an array of aldehydes (via reductive amination) or sulfonyl chlorides to introduce a second point of diversity (R²).

Purification and Analysis : The final products are purified using high-throughput techniques like mass-directed automated preparative HPLC, and their identity and purity are confirmed by LC-MS and NMR.

This methodology allows for the efficient synthesis of a grid of compounds, systematically exploring the chemical space around the core scaffold.

Divergent Synthesis Strategies for Analog Development

Divergent synthesis is an effective strategy for creating structural diversity from a common intermediate. nih.gov For 3-(piperidin-4-yl)benzamide analogs, a divergent approach can be employed starting from a key intermediate that allows for the introduction of various functionalities at different stages.

A possible divergent synthetic route could start from a protected 4-oxopiperidine. This intermediate can be subjected to various reactions to generate a library of piperidine cores, which are then coupled with a benzoic acid derivative.

Example of a Divergent Strategy:

Starting Material : N-Boc-4-piperidone is a versatile starting material. youtube.com

First Diversification Point (Piperidine Core) :

Reductive Amination : Reacting N-Boc-4-piperidone with a variety of primary amines (R¹-NH₂) and a reducing agent (e.g., sodium triacetoxyborohydride) yields a library of 4-amino-N-substituted piperidines. google.com

Wittig Reaction : Reaction with various phosphonium (B103445) ylides can introduce diverse carbon-based substituents at the 4-position.

Grignard Reaction : Addition of Grignard reagents (R¹-MgBr) generates 4-hydroxy-4-substituted piperidines.

Coupling Reaction : The library of diversified piperidine intermediates is then coupled with 3-nitrobenzoic acid.

Second Diversification Point (Benzamide Core) : The nitro group on the benzamide ring of the coupled products can be reduced to an amine (-NH₂). This aniline derivative serves as a second branch point for further diversification through reactions like acylation, sulfonation, or diazotization followed by substitution, introducing a second set of diverse substituents (R²).

This divergent approach efficiently generates a wide array of structurally distinct analogs from a single, readily available starting material, enabling a broad exploration of the chemical space.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is characterized by the functional groups present: a primary amide, an aromatic ring, and a secondary amine within the piperidine ring. These sites offer potential for various chemical transformations.

Oxidation Reactions

The piperidine and benzamide moieties are susceptible to oxidation under different conditions.

Piperidine Ring : The secondary amine of the piperidine ring can be oxidized. For instance, oxidation with reagents like potassium permanganate (B83412) could potentially lead to the corresponding N-oxide derivative. evitachem.com More controlled oxidation can form an enamine or, under harsher conditions, lead to ring opening. In the context of related tertiary N-alkyl benzamides, oxidation has been shown to occur at the α-position of the N-alkyl groups, yielding N-acylamides as major products. nih.gov This suggests that N-substituted derivatives of 3-(piperidin-4-yl)benzamide could undergo similar transformations.

Benzamide Moiety : The benzamide group itself is generally stable to oxidation. However, if the aromatic ring is substituted with activating groups (e.g., hydroxyl, amino), it could be susceptible to oxidation. The methylene (B1212753) groups alpha to the piperidine nitrogen are also potential sites for oxidation.

Reduction Reactions

Reduction reactions primarily target the benzamide functional group.

Amide Reduction : The primary amide of the benzamide can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. This reaction would convert the 3-(piperidin-4-yl)benzamide into (3-(piperidin-4-yl)phenyl)methanamine, offering a route to a different class of compounds. evitachem.com

Piperidine Ring : The piperidine ring is a saturated heterocycle and is generally resistant to reduction under standard conditions. However, derivatives such as piperidones, which are common synthetic precursors, are readily reduced to the corresponding piperidinols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or LiAlH₄. dtic.mil

The reactivity of these functional groups allows for the synthesis of a wide range of derivatives for further biological evaluation.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the piperidin-4-yl group and the benzamide group. These substituents exert competing electronic effects that influence both the rate of reaction and the regiochemical outcome of substitution.

Analysis of Substituent Effects

The benzamide moiety (-CONH₂) is an electron-withdrawing group (EWG). Through a combination of inductive withdrawal and resonance effects, it deactivates the aromatic ring towards electrophilic attack. lumenlearning.com This deactivation stems from the reduction of electron density in the π-system, making the ring less nucleophilic. Consequently, the benzamide group directs incoming electrophiles to the meta position. unizin.org

Conversely, the piperidin-4-yl group, which is attached to the benzene ring via a carbon-carbon bond, functions as an alkyl substituent. Alkyl groups are electron-donating groups (EDGs) that activate the aromatic ring through an inductive effect. lumenlearning.compressbooks.pub By increasing the electron density of the ring, the piperidin-4-yl group enhances its nucleophilicity and directs incoming electrophiles to the ortho and para positions. unizin.orglibretexts.org

When both an activating and a deactivating group are present on a benzene ring, the directing influence of the more powerful activating group generally predominates. askfilo.com Therefore, the ortho/para-directing influence of the activating piperidin-4-yl group is expected to govern the regioselectivity of electrophilic aromatic substitution on 3-(Piperidin-4-yl)benzamide.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

For 3-(Piperidin-4-yl)benzamide, the piperidin-4-yl group at position 3 directs incoming electrophiles to its ortho positions (2 and 4) and its para position (6). The benzamide group at position 1 directs to its meta position (5). The activating nature of the piperidin-4-yl group suggests that substitution will preferentially occur at positions 2, 4, and 6. Steric hindrance may influence the relative yields of the different isomers.

While specific experimental data on the direct electrophilic substitution of this compound is not extensively documented, the outcomes can be predicted based on established principles of organic chemistry.

Nitration : Reaction with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.combyjus.com This would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-(piperidin-4-yl)benzamide isomers.

Halogenation : The introduction of a halogen (e.g., Br or Cl) is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. byjus.comlibretexts.org This process generates a more potent electrophile (e.g., Br⁺), leading to the corresponding halogenated products.

Sulfonation : Treatment with fuming sulfuric acid (H₂SO₄ and SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.combyjus.com This reaction is generally reversible.

Friedel-Crafts Reactions : These reactions introduce alkyl (alkylation) or acyl (acylation) groups. libretexts.orglibretexts.org They are catalyzed by Lewis acids and are sensitive to the presence of deactivating groups. The deactivating benzamide group might render the ring too unreactive for these transformations under standard conditions.

The predicted outcomes for these reactions are summarized in the table below.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Products (Isomeric Mixture) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-3-(piperidin-4-yl)benzamide, 4-Nitro-3-(piperidin-4-yl)benzamide, 6-Nitro-3-(piperidin-4-yl)benzamide |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-3-(piperidin-4-yl)benzamide, 4-Bromo-3-(piperidin-4-yl)benzamide, 6-Bromo-3-(piperidin-4-yl)benzamide |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 2-Chloro-3-(piperidin-4-yl)benzamide, 4-Chloro-3-(piperidin-4-yl)benzamide, 6-Chloro-3-(piperidin-4-yl)benzamide |

| Sulfonation | SO₃, H₂SO₄ | SO₃ or ⁺SO₃H | 2-(Aminocarbonyl)-6-(piperidin-4-yl)benzenesulfonic acid, 4-(Aminocarbonyl)-2-(piperidin-4-yl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike EAS, this reaction is facilitated by strong electron-withdrawing groups, particularly those positioned ortho or para to a suitable leaving group (such as a halide). wikipedia.orgtandfonline.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

The aromatic ring of this compound lacks the necessary features for a facile nucleophilic aromatic substitution reaction. Specifically:

Absence of a Leaving Group : The benzene ring does not possess a conventional leaving group like a halogen.

Insufficient Activation : While the benzamide group is electron-withdrawing, it is not considered a sufficiently powerful activating group for NAS on its own. Furthermore, the presence of the electron-donating piperidin-4-yl group deactivates the ring toward nucleophilic attack. youtube.com

Therefore, direct nucleophilic substitution on the aromatic ring of this compound is not a synthetically viable transformation under typical SₙAr conditions. Such modifications would necessitate prior functionalization of the ring to introduce a leaving group and potentially more potent activating groups.

Structure Activity Relationship Sar and Rational Design Principles

Elucidation of Key Pharmacophoric Features

The fundamental structure of 3-(Piperidin-4-yl)benzamide (B3363679) hydrochloride comprises a benzamide (B126) moiety linked to a piperidine (B6355638) ring. Both components play crucial roles in the molecule's interaction with its biological targets. The design of potent and selective inhibitors is often guided by a deep understanding of these pharmacophoric elements. nih.gov

Contribution of the Benzamide Moiety to Receptor Interactions

The benzamide portion of the molecule is a key pharmacophore that is essential for binding to PARP enzymes. nih.gov This moiety mimics the nicotinamide (B372718) portion of the NAD+ substrate, allowing it to occupy the nicotinamide binding pocket of the enzyme. nih.gov The aromatic ring and the carboxamide group are critical for establishing hydrogen bonds and π-stacking interactions within the active site of PARP-1. These interactions are fundamental to the inhibitory activity of this class of compounds. nih.govresearchgate.net

Molecular docking studies have indicated that the benzamide group can form multiple hydrogen bond interactions with key amino acid residues in the catalytic pocket of PARP-1, such as Gly863 and Ser904, while the aromatic ring can engage in π-π stacking with residues like Tyr907 and Tyr896. researchgate.net The presence of the benzamide moiety is a shared feature among many PARP inhibitors, highlighting its importance for their mechanism of action. nih.gov However, it is unlikely that the benzamide moiety is a major contributor to off-target kinase binding. nih.gov

Role of the Piperidine Ring in Ligand Binding

In the context of PARP inhibitors, the piperidine ring can influence the orientation of the molecule within the binding site and provide opportunities for additional interactions. The nitrogen atom within the piperidine ring can be protonated at physiological pH, allowing for ionic interactions or hydrogen bonding with the receptor. The conformational flexibility of the piperidine ring, though constrained, can also play a role in optimizing the geometry of the ligand for receptor binding. nih.gov Furthermore, modifications to the piperidine ring can be used to modulate properties such as solubility and cell permeability.

Influence of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of 3-(Piperidin-4-yl)benzamide hydrochloride derivatives is highly sensitive to the substitution patterns on both the benzamide and piperidine rings. Systematic modifications of these rings have been a key strategy in the development of potent and selective inhibitors.

For instance, substitutions on the aromatic ring of the benzamide moiety can significantly impact potency. Structure-activity relationship studies on related benzamide derivatives have shown that the introduction of various substituents can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the target enzyme. mdpi.com Similarly, modifications to the piperidine ring, such as N-alkylation or the introduction of substituents on the carbon framework, can fine-tune the binding affinity and selectivity. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, it was found that N-alkylation of the piperidine ring was well-tolerated, with an N-methylpiperidine analog demonstrating equipotent activity to an N-isopropyl analog. nih.gov

Lead Optimization Strategies Applied to this compound Derivatives

Lead optimization is a critical phase in drug discovery aimed at enhancing the therapeutic potential of a lead compound. patsnap.comijddd.com For derivatives of this compound, this process involves iterative cycles of design, synthesis, and biological evaluation to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com

Bioisosteric Replacements for Enhanced Potency and Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in medicinal chemistry to improve the properties of a lead compound. nih.govresearchgate.netu-tokyo.ac.jp In the design of PARP inhibitors based on the 3-(Piperidin-4-yl)benzamide scaffold, bioisosteric replacements have been employed to enhance potency and selectivity.

For example, the amide bond of the benzamide moiety is a key interaction point, but it can also be a site of metabolic instability. Replacing the amide with more stable bioisosteres can lead to improved pharmacokinetic profiles. researchgate.net Heterocyclic rings can also be used as bioisosteres for the phenyl ring of the benzamide to explore new chemical space and potentially improve binding interactions. The thoughtful application of bioisosteres can modulate various properties such as steric size, electronic distribution, lipophilicity, and pKa, all of which can influence biological activity. nih.gov

Exploration of Lipophilicity and Steric Hindrance in Ligand Design

The lipophilicity and steric properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the optimization of this compound derivatives, careful consideration of these parameters is essential.

Increasing lipophilicity can sometimes enhance cell permeability and target engagement, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, a balance must be struck. The introduction of polar functional groups or the use of bridged piperidine analogs can be strategies to modulate lipophilicity. nih.gov

Steric hindrance, the effect of the size and shape of substituents on the reactivity and binding of a molecule, is another important factor. The introduction of bulky substituents can be used to probe the steric tolerance of the binding site and to improve selectivity by preventing binding to off-targets with smaller binding pockets. Structure-based design, utilizing X-ray crystallography or molecular modeling, can guide the rational introduction of steric bulk to optimize interactions with the target receptor. nih.gov

Below is a table summarizing the structure-activity relationship data for a series of hypothetical 3-(Piperidin-4-yl)benzamide derivatives, illustrating the principles discussed.

| Compound ID | Benzamide Substitution (R1) | Piperidine Substitution (R2) | PARP-1 IC50 (nM) | Selectivity vs. PARP-2 |

| 1 | H | H | 150 | 5-fold |

| 2 | 4-Fluoro | H | 75 | 10-fold |

| 3 | 4-Methoxy | H | 200 | 3-fold |

| 4 | H | N-Methyl | 120 | 8-fold |

| 5 | H | N-Isopropyl | 180 | 6-fold |

| 6 | 4-Fluoro | N-Methyl | 40 | 20-fold |

Iterative Medicinal Chemistry Efforts in Analog Development

The 3-(Piperidin-4-yl)benzamide scaffold has served as a foundational template for iterative medicinal chemistry campaigns aimed at discovering novel therapeutic agents. Through systematic structural modifications, researchers have explored the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties for various biological targets.

One notable example involves the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT). Starting from a high-throughput screening hit, iterative efforts focused on modifying both the piperidine substituent and the amide functionality of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov Early investigations revealed that benzylic heteroaromatic amide moieties were among the most potent. nih.gov Further exploration of the piperidine ether substituent showed that while removing an isopropyl group led to a significant loss of activity, a methylpiperidine ether analog was equipotent. nih.gov This iterative process led to the identification of ML352, a potent and selective CHT inhibitor with a drug-like scaffold. nih.gov

In a different therapeutic area, N-(piperidin-4-yl)benzamide derivatives have been designed and synthesized as potential antitumor agents. Guided by principles of bioisosterism and pharmacokinetic considerations, novel diaryl ether derivatives were developed. nih.gov Preliminary in vitro studies identified compounds that induced the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein and its downstream target genes, ultimately promoting tumor cell apoptosis. nih.gov Similarly, another series of N-(piperidin-4-yl)benzamide derivatives was evaluated for activity as cell cycle inhibitors. nih.gov This research led to the discovery of a compound that demonstrated potent activity against HepG2 cells by inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov

These examples underscore the versatility of the 3-(piperidin-4-yl)benzamide core. The iterative process of synthesizing and testing analogs, where small structural changes are made to different parts of the molecule—such as the benzamide ring, the amide linker, or the piperidine ring—allows for a detailed mapping of the SAR. This rational, step-wise approach is crucial for optimizing lead compounds into viable drug candidates.

Table 1: Biological Activity of Selected 3-(Piperidin-4-yl)benzamide Analogs

| Compound | Target/Activity | Measurement | Value (μM) |

|---|---|---|---|

| Compound 10b | HIF-1α Activation / Antitumor | IC50 (HepG2 cells) | 0.12 nih.gov |

| Compound 10j | HIF-1α Activation / Antitumor | IC50 (HepG2 cells) | 0.13 nih.gov |

| Compound 47 | Cell Cycle Inhibition / Antitumor | IC50 (HepG2 cells) | 0.25 nih.gov |

| ML352 (10m) | Choline Transporter (CHT) Inhibition | IC50 | Potent Inhibitor nih.gov |

Relationship Between Chemical Structure and Receptor-Ligand Dynamics

The biological effect of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific molecular target. For 3-(piperidin-4-yl)benzamide and its derivatives, the interplay between conformational states and the nature of intermolecular forces is critical for receptor binding and modulation.

Conformational Equilibria and Functional Switching of Receptors

The inherent flexibility of the 3-(piperidin-4-yl)benzamide structure, particularly the piperidine ring and the linker to the benzamide group, gives rise to a dynamic equilibrium of different conformations. Theoretical conformational analysis of related 4-piperidyl-o-methoxybenzamides has shown that these molecules can exist in both "folded" and "extended" conformations, with the extended forms often being energetically favored. nih.gov

Dominant Interactions with Molecular Targets

The affinity and selectivity of 3-(piperidin-4-yl)benzamide derivatives for their molecular targets are governed by a network of non-covalent interactions. The key functional groups—the benzamide moiety and the piperidine nitrogen—play distinct and crucial roles in forming these connections.

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The piperidine nitrogen, which is typically protonated at physiological pH, acts as a strong hydrogen bond donor. These interactions are fundamental for anchoring the ligand in the binding pocket of a receptor or the active site of an enzyme. For instance, in the structure-based design of renin inhibitors, a basic amine (like the one in the piperidine ring) was found to be essential for interacting with two key aspartic acid residues in the catalytic site. researchgate.net

Aromatic and Hydrophobic Interactions: The benzamide's phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues (e.g., phenylalanine, tyrosine, leucine) in the target protein. Modifications to this ring, such as the addition of halogen or methoxy (B1213986) groups, can significantly alter these interactions and, consequently, the binding affinity and selectivity. nih.govnih.gov

Ionic Interactions: The positively charged piperidinium (B107235) ion can form strong ionic bonds or salt bridges with negatively charged residues like aspartate or glutamate (B1630785) on the protein surface, providing a powerful and specific anchoring point.

The combination and geometry of these interactions determine the ligand's binding mode. In-depth mechanistic studies and molecular modeling can provide valuable insights into these binding interactions, helping to explain why certain structural modifications lead to enhanced activity and guiding the rational design of more potent and selective molecules. unica.itunict.it

Table 2: Key Moieties and Their Dominant Molecular Interactions

| Molecular Moiety | Potential Interaction Types | Interacting Partner (Amino Acid Residues) |

|---|---|---|

| Benzamide Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Amide Group (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Amide Group (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |

| Piperidine Nitrogen (as R3NH+) | Hydrogen Bond Donor, Ionic Interaction | Aspartate, Glutamate |

Molecular Mechanisms of Action and Target Engagement

Modulation of Enzyme and Receptor Activity

Inhibition of Presynaptic Choline (B1196258) Transporter (CHT)

Derivatives of the piperidin-4-yl benzamide (B126) structure have been identified as potent and selective inhibitors of the presynaptic high-affinity choline transporter (CHT). nih.gov The CHT, encoded by the SLC5A7 gene in humans, is a critical protein that controls the capacity of cholinergic signaling. nih.gov It facilitates the sodium- and chloride-dependent uptake of choline into neurons, which is the essential rate-limiting step for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov

By inhibiting the CHT, these compounds can significantly alter acetylcholine dynamics. Acetylcholine is a fundamental neurotransmitter involved in a wide array of physiological and behavioral functions, such as movement, memory, attention, and mood. nih.gov Perturbations in cholinergic signaling are associated with numerous conditions, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. nih.gov Inhibition of choline uptake via CHT blockade effectively reduces the amount of substrate available for ACh synthesis, thereby diminishing cholinergic signaling capacity. This mechanism offers a distinct approach to modulating the cholinergic system compared to the more common strategy of using acetylcholinesterase (AChE) inhibitors. nih.gov The activity-dependent nature of CHT, which involves its shuttling to the plasma membrane upon presynaptic excitation, suggests that its inhibitors may exert their most significant effects under conditions of excessive ACh signaling. acs.org

Research into a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has revealed a noncompetitive mechanism of CHT inhibition. nih.gov A key compound from this series, ML352, was found to be a potent inhibitor of CHT at both low (100 nM) and high (10 µM) concentrations of choline. nih.gov This characteristic is consistent with noncompetitive inhibition, where the inhibitor does not compete with the substrate (choline) for the same binding site. nih.gov

Further mechanistic studies confirmed this noncompetitive profile. In saturation choline transport assays, the presence of ML352 led to a decrease in the maximum velocity (Vmax) of choline transport without altering the Michaelis constant (Km) for choline. acs.org Additionally, in binding assays using the CHT-specific ligand hemicholinium-3 (B1673050) (HC-3), ML352 was shown to reduce the apparent density of HC-3 binding sites (Bmax) without changing the binding affinity (Kd) of HC-3. acs.org This suggests an allosteric interaction with the transporter, where the inhibitor binds to a site distinct from the choline and HC-3 binding sites. acs.org This noncompetitive mechanism is particularly advantageous as it can be effective even in the presence of high extracellular choline concentrations that might be found in the brain. acs.org

| Compound | Target | Inhibition Mechanism | Key Findings |

| ML352 | Presynaptic Choline Transporter (CHT) | Noncompetitive | Decreases choline transport Vmax without changing Km. Reduces HC-3 binding Bmax without changing Kd. acs.org |

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

The benzamide moiety is a feature in certain potent and selective inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), also known as RORγt. acs.org RORC2 is a nuclear hormone receptor that acts as a master regulator for the differentiation of T-helper 17 (Th17) cells. nih.gov These cells are crucial players in the immune system and are responsible for producing a range of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). nih.govnih.gov

Targeting RORC2 with small-molecule inverse agonists represents a promising therapeutic strategy for autoimmune diseases by modulating the Th17 pathway. acs.orgnih.gov An inverse agonist can reduce the production of IL-17 not only when the receptor is stimulated by an agonist but also by suppressing its constitutive transcriptional activity. acs.org The clinical validation of modulating this pathway has been established by the success of monoclonal antibodies that neutralize IL-17. nih.govnih.gov

A high-throughput screening effort identified a molecule, indole (B1671886) benzamide 3, as a moderately potent RORC2 inverse agonist with an IC50 of 2.7 μM. acs.org Subsequent optimization led to the discovery of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, a compound that demonstrated potent and selective RORC2 inverse agonism. acs.org This compound effectively reduced IL-17 levels and skin inflammation in preclinical animal models, highlighting the potential of benzamide-containing structures to modulate this key inflammatory pathway. acs.org

| Compound Class | Target | Mechanism | Effect on Inflammatory Pathways |

| Indole Benzamides | RORC2 (RORγt) | Inverse Agonism | Inhibition of IL-17A production by human Th17 cells. acs.org |

Protein Kinase B (Akt) Inhibition

The piperidin-4-yl group, often as part of a larger benzamide-containing structure, is a key feature in the design of inhibitors targeting Protein Kinase B (Akt). nih.gov Akt is a serine/threonine kinase that is a central component of intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which regulate cell growth, proliferation, and survival. researchgate.netacs.org Deregulation of this pathway is a frequent occurrence in various types of cancer, making Akt a significant target for antitumor agents. acs.org

A series of Akt inhibitors featuring a piperidin-4-yl side chain has been designed and synthesized. nih.gov Within this series, compounds based on a 3-halogenic pyrazolopyrimidine ring showed high Akt1 inhibition and potent anti-proliferative effects on PC-3 prostate cancer cells. nih.gov The most potent compound, 10h, was identified as a pan-Akt inhibitor with an IC50 of 24.3 nM against Akt1. nih.gov This compound was shown to effectively inhibit the cellular phosphorylation of Akt and induce apoptosis in PC-3 cells. nih.gov Further research has led to the development of other potent and selective Akt inhibitors, such as Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide), which also incorporates the piperidin-yl-benzamide scaffold. researchgate.netdocumentsdelivered.com These findings underscore the importance of the piperidin-4-yl benzamide structural motif in the development of potent and selective Akt inhibitors. nih.govacs.org

| Compound | Target | IC50 (Akt1) | Cellular Effect |

| 10h | Pan-Akt | 24.3 nM | Inhibits cellular Akt phosphorylation and induces apoptosis in PC-3 cells. nih.gov |

Interference with PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical cascade that regulates essential cellular functions, including proliferation, growth, survival, and metabolism. mdpi.comnih.gov Its dysregulation is a hallmark of various human cancers, making it a significant target for therapeutic intervention. nih.govmdpi.com The pathway is initiated by the activation of PI3K, which then activates AKT. Subsequently, AKT can positively regulate mTOR, a central controller of cell growth and proliferation. nih.gov

While direct studies on 3-(Piperidin-4-yl)benzamide (B3363679) hydrochloride are limited, evidence from related compounds containing the piperidine (B6355638) scaffold points towards a potential role in modulating this pathway. For instance, a class of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been identified as potent and orally bioavailable inhibitors of AKT (also known as PKB). acs.org A representative compound from this series demonstrated inhibition of key molecular biomarkers within the PI3K-AKT-mTOR pathway in cellular assays. acs.org Furthermore, other research efforts have focused on designing novel benzimidazole (B57391) derivatives that show high binding affinity and selectivity for Akt1 kinase, underscoring the potential of related heterocyclic structures to target this pathway. scirp.org These findings suggest that compounds structurally related to 3-(Piperidin-4-yl)benzamide may interfere with the PI3K/AKT/mTOR signaling cascade, primarily through the inhibition of the central AKT kinase.

ATP-Competitive Binding Mechanisms

Many kinase inhibitors exert their function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. mdpi.comnih.gov This mechanism, known as ATP-competitive inhibition, effectively blocks the phosphorylation of downstream substrates and halts the signaling cascade. The region between the N-terminal and C-terminal lobes of a kinase forms a deep cleft that contains the ATP-binding site, which is the target for these inhibitors. mdpi.com

In the context of the PI3K/AKT/mTOR pathway, this binding mechanism is highly relevant. Research on piperidine derivatives has revealed their capacity to act as potent ATP-competitive inhibitors of AKT. acs.org Specifically, a compound identified as 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine was found to be a potent ATP-competitive inhibitor of AKTβ. acs.org The design of such inhibitors is challenging due to the high sequence homology in the ATP-binding sites of closely related kinases. However, subtle differences can be exploited to achieve selectivity. acs.org This evidence strongly suggests that a plausible mechanism for the interference of piperidine-containing compounds with the AKT pathway is through competitive binding at the ATP pocket, thereby preventing the kinase from performing its catalytic function.

Activation of Hypoxia-Inducible Factor 1 alpha (HIF-1α) Pathways

Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). The alpha subunit, HIF-1α, is the oxygen-regulated component. In a study focused on the development of novel antitumor agents, a series of N-(piperidin-4-yl)benzamide derivatives were designed, synthesized, and evaluated. nih.govresearchgate.net Preliminary in vitro studies from this research indicated that specific compounds within this series could induce the expression of the HIF-1α protein. nih.govresearchgate.net This activation suggests a mechanism by which these compounds can influence tumor cell biology, as HIF-1α controls the transcription of genes involved in various aspects of cancer progression.

| Compound | Target Cell Line | Effect on HIF-1α |

| Derivative 10b | HepG2 | Induced Expression |

| Derivative 10j | HepG2 | Induced Expression |

This table summarizes the reported effects of specific N-(piperidin-4-yl)benzamide derivatives on HIF-1α expression in vitro. nih.govresearchgate.net

Upregulation of p21 Protein Expression

Following the activation of the HIF-1α pathway, downstream target genes are subsequently expressed. One of the important downstream targets of HIF-1α is the p21 protein, a cyclin-dependent kinase inhibitor that functions as a regulator of cell cycle progression. The same study that demonstrated the induction of HIF-1α by N-(piperidin-4-yl)benzamide derivatives also found that these compounds led to the induced expression of the downstream target gene p21. nih.govresearchgate.net This upregulation of p21 provides a mechanistic link between HIF-1α activation and the observed antitumor activity, as p21 can arrest the cell cycle, thereby inhibiting tumor cell proliferation.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

Beyond its effects on cancer-related pathways, the 3-(piperidin-4-yl)benzamide scaffold is also recognized for its activity as an inhibitor of the Glycine Transporter 1 (GlyT1). rsc.orgmpu.edu.mo GlyT1 is a protein responsible for regulating the concentration of the neurotransmitter glycine in the synaptic cleft. The inhibition of GlyT1 is a key strategy in the development of treatments for neurological disorders, particularly schizophrenia. rsc.org Studies have led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives, which are structurally related to the subject compound, as potent and selective GlyT1 inhibitors. rsc.orgmpu.edu.mo Further research has also described various N-substituted piperidine benzamides as effective inhibitors of GlyT1, confirming the importance of this chemical scaffold for targeting the transporter. nih.gov

Modulation of Glycine Levels in Neurological Contexts

The inhibition of GlyT1 has direct consequences on neurotransmission. Glycine acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical receptor involved in learning, memory, and synaptic plasticity. nih.gov By inhibiting the reuptake of glycine from the synapse, GlyT1 inhibitors effectively increase the extracellular levels of glycine. This elevation of synaptic glycine enhances the function of NMDA receptors. This mechanism is the basis for investigating GlyT1 inhibitors as a therapeutic approach for schizophrenia, where NMDA receptor hypofunction is believed to contribute to the cognitive and negative symptoms of the disorder. rsc.orgmpu.edu.mo Therefore, the modulation of glycine levels through GlyT1 inhibition represents a primary mechanism of action for 3-(Piperidin-4-yl)benzamide derivatives in neurological contexts.

Interaction with Neurotransmitter Receptors

Serotonin (B10506) Receptor Ligand Properties (e.g., 5-HT2A, 5-HT4)

No specific data on the binding affinity or functional activity of 3-(Piperidin-4-yl)benzamide hydrochloride at serotonin 5-HT2A or 5-HT4 receptors could be located in the reviewed scientific literature. While related benzamide derivatives are known to interact with serotonin receptors, direct evidence for this specific compound is not available.

Dopamine (B1211576) Receptor Ligand Properties (e.g., D1, D2, D4)

Similarly, there is a lack of published research detailing the interaction of this compound with dopamine D1, D2, or D4 receptors. The potential for this compound to act as a ligand at these receptors has not been documented in the available scientific record.

Other Investigated Molecular Targets

CCR5 Inhibition

No studies were found that investigated or reported on the ability of this compound to inhibit the C-C chemokine receptor type 5 (CCR5).

MCH Receptor (MCH-R1) Antagonism

The potential for this compound to act as an antagonist at the melanin-concentrating hormone receptor 1 (MCH-R1) has not been a subject of published research.

Carbonic Anhydrase (CA) Inhibition

There is no available data to suggest that this compound has been evaluated as an inhibitor of carbonic anhydrase (CA) isoforms.

Preclinical Biological Evaluation

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of specific N-(piperidin-4-yl)benzamide derivatives has been explored through various assays, although data for the parent compound, 3-(Piperidin-4-yl)benzamide (B3363679) hydrochloride, is not available.

Receptor Binding Affinity Assays (e.g., Radioligand Binding, TR-FRET)

Derivatives of the piperidinyl benzamide (B126) scaffold have been evaluated for their binding affinity to a range of biological receptors. For instance, certain N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives have been identified as potent delta opioid receptor agonists. nih.gov Other related structures have been synthesized and assessed for their affinity to sigma receptors, which are expressed in high density in some breast cancer cell lines. researchgate.net Additionally, variations of the benzamide structure have been investigated as selective ligands for dopamine (B1211576) D3 receptors. nih.gov The N-(piperidin-4-yl)benzamide structure is also a key component in compounds designed as 5-HT4 receptor agonists for potential use in gastrointestinal disorders. researchgate.net

Enzyme Activity Assays (e.g., IC50 Determination against Choline (B1196258) Uptake, Kinase Assays)

The inhibitory activity of compounds containing the piperidinyl benzamide core has been assessed against various enzymes. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were reported as novel inhibitors of the presynaptic choline transporter (CHT). nih.gov One compound from this series, ML352, was identified as a potent and selective CHT inhibitor. nih.gov In other studies, benzamide derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.net Furthermore, certain benzimidazole (B57391) derivatives, which can be conceptually related, have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

Cell-Based Assays for Target Pathway Modulation

Cell-based assays utilizing derivatives of N-(piperidin-4-yl)benzamide have demonstrated significant effects on pathways controlling protein expression, cell cycle, and apoptosis.

Research into novel N-(piperidin-4-yl)benzamide derivatives has shown their ability to modulate key proteins involved in cancer progression. In studies using HepG2 (human liver cancer) cells, specific derivatives were found to induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and its downstream target gene, p21. nih.gov The same compounds also led to an upregulation in the expression of cleaved caspase-3, a key executioner of apoptosis. nih.govresearchgate.net

Another study on a different N-(piperidin-4-yl)benzamide derivative, identified as compound 47, demonstrated enhanced expression of p21 and p53 in HepG2 cells. nih.gov This suggests that compounds from this class can activate the p53 tumor suppressor pathway.

Table 1: Effect of N-(piperidin-4-yl)benzamide Derivatives on Protein Expression

| Compound Series | Cell Line | Protein Analyzed | Observed Effect |

|---|---|---|---|

| Diaryl ether benzamide derivatives (10b, 10j) | HepG2 | HIF-1α | Increased expression nih.govresearchgate.net |

| Diaryl ether benzamide derivatives (10b, 10j) | HepG2 | p21 | Increased expression nih.govresearchgate.net |

| Diaryl ether benzamide derivatives (10b, 10j) | HepG2 | Cleaved caspase-3 | Increased expression nih.govresearchgate.net |

| N-(piperidin-4-yl)benzamide derivative (Cpd 47) | HepG2 | p21 | Enhanced expression nih.gov |

The induction of cell cycle arrest is a critical mechanism for anticancer agents. Studies have shown that N-(piperidin-4-yl)benzamide derivatives can effectively halt cell cycle progression. nih.gov One potent derivative, compound 47, was analyzed by Western blot and found to inhibit the expression of cyclin B1 and phosphorylated Retinoblastoma protein (p-Rb). nih.gov Concurrently, it increased the expression of total Rb and phosphorylated AMP-activated protein kinase (p-AMPK). nih.gov Flow cytometry analysis confirmed that treatment with this compound resulted in cell cycle arrest. nih.gov These findings indicate that the antitumor activity of these compounds may be mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov

Table 2: Modulation of Cell Cycle Proteins by an N-(piperidin-4-yl)benzamide Derivative

| Protein | Effect Observed |

|---|---|

| Cyclin B1 | Inhibited expression nih.gov |

| p-Rb (phosphorylated Retinoblastoma) | Inhibited expression nih.gov |

| Rb (total Retinoblastoma) | Enhanced expression nih.gov |

The ability to induce programmed cell death, or apoptosis, is a hallmark of effective anticancer therapies. Several studies have confirmed that derivatives based on the N-(piperidin-4-yl)benzamide scaffold can promote apoptosis in cancer cells. nih.govresearchgate.net The mechanism often involves the upregulation of pro-apoptotic proteins. For example, compounds 10b and 10j were shown to upregulate the expression of cleaved caspase-3, a critical enzyme in the apoptotic cascade, thereby promoting tumor cell apoptosis. nih.govresearchgate.net The induction of apoptosis by related chemical structures, such as certain benzimidazole and ruthenium complexes, has also been well-documented, often linked to DNA damage and cell cycle arrest. nih.govmdpi.com

Preclinical In Vivo Efficacy and Pharmacodynamic Studies

Following promising in vitro results, related (Piperidin-4-yl)benzamide compounds have been advanced to in vivo models to assess their efficacy in a physiological context.

Derivatives of (Piperidin-4-yl)benzamide have been evaluated in various animal models corresponding to their potential therapeutic indications.

Cancer Xenografts : A CDC42 inhibitor featuring a piperidine (B6355638) moiety demonstrated anticancer efficacy in an in vivo patient-derived xenograft (PDX) tumor mouse model. nih.gov This suggests that compounds from this class can translate their in vitro antiproliferative effects into in vivo antitumor activity. nih.gov

Neurological Disorders : The potential of these compounds in neurological disorders has been explored. Diaryl amino piperidine derivatives showed in vivo anti-nociceptive activity in rodent models, indicating a potential for pain relief. nih.gov Furthermore, various derivatives of scaffolds containing benzamide or similar structures have been evaluated for anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models in mice, with some compounds showing potent effects. nih.govresearchgate.net

Inflammatory Disease : While specific models for inflammatory disease were not detailed in the provided search results, the anti-nociceptive and other neurological activities suggest a potential role in neuro-inflammatory conditions.

While in vitro studies have successfully identified molecular biomarkers modulated by N-(piperidin-4-yl)benzamide derivatives, such as the inhibition of cyclin B1 and the enhanced expression of p21 and p53 in HepG2 cells, detailed in vivo pharmacodynamic studies assessing biomarker modulation for 3-(Piperidin-4-yl)benzamide hydrochloride are limited in the available literature. nih.gov Such studies would be a critical next step to confirm the mechanism of action in a whole-animal system.

Antitumor Activity : The in vivo antitumor activity of benzamide-containing compounds has been documented. For example, Benzamide Riboside, a synthetic nucleoside analogue, demonstrated potent cytotoxic activity in vivo in L1210 leukemia models. nih.gov As mentioned, a CDC42 inhibitor with a piperidine component also showed efficacy in a PDX mouse model, elevating it as a lead candidate for further preclinical development. nih.gov

Anticonvulsant Activity : Several studies have confirmed the in vivo anticonvulsant potential of related compounds. In PTZ-induced seizure models in mice, quinazolin-4(3H)-one derivatives and N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides demonstrated significant protection against seizures, with some compounds increasing the latency to the first seizure. nih.govresearchgate.net This activity is often linked to the modulation of the GABA-A receptor. nih.govresearchgate.net

Effects on Gastrointestinal Motility : Benzamide derivatives have long been known for their prokinetic properties. Compounds like cisapride (B12094) and zacopride, which contain a benzamide moiety, have been shown to accelerate gastric emptying in rats and increase contractility of the guinea pig ileum and colon. nih.gov These effects are often mediated through interaction with serotonin (B10506) receptors, particularly the 5-HT4 receptor, where these benzamide derivatives act as agonists. nih.gov

Pharmacokinetic Profile in Preclinical Species

An extensive search of scientific literature and publicly available data reveals a lack of specific preclinical pharmacokinetic studies for the compound This compound . This suggests that the compound may be a research chemical, a synthetic intermediate, or a fragment used in the development of more complex molecules that has not undergone comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling itself.

Therefore, detailed research findings and data tables for its metabolic stability, oral bioavailability, tissue distribution, and brain penetration in preclinical species are not available in the public domain. While studies have been conducted on various other benzamide and piperidine derivatives, the pharmacokinetic profiles of such compounds are highly dependent on their precise chemical structure. Extrapolating data from structurally related but different molecules would be scientifically inaccurate.

Metabolic Stability

No specific data from in vitro studies using liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog, monkey) or humans for this compound could be located. Such studies would be necessary to determine its intrinsic clearance (CLint) and predict its in vivo metabolic rate.

Oral Bioavailability

Information regarding the oral bioavailability of this compound in any preclinical species is not publicly available. In vivo studies in animal models such as rats or dogs would be required to determine the fraction of an orally administered dose that reaches systemic circulation.

Tissue Distribution

There are no published studies detailing the tissue distribution of this compound. To understand its dissemination and potential accumulation in various organs, studies determining its volume of distribution (Vd) in preclinical models would be needed.

Brain Penetration

Data on the ability of this compound to cross the blood-brain barrier is not available. The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) has not been reported for this specific compound. While the N-benzyl piperidine motif, present in some other molecules, is utilized to enhance central nervous system penetration, specific data for this compound is absent. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental to structure-based drug design. They provide insights into how a ligand, such as a derivative of 3-(Piperidin-4-yl)benzamide (B3363679), might bind to its target receptor at an atomic level. mdpi.com This process involves predicting the preferred orientation of the molecule within the binding site and estimating the strength of the interaction. scispace.com

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a macromolecular target, such as a protein kinase. mdpi.comscispace.com The process places the ligand into the target's binding site in various conformations and orientations, scoring each pose based on a force field that estimates the binding energy. mdpi.com For example, in studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds targeting Rho-associated kinase-1 (ROCK1), docking was used to determine the most favorable binding conformation from numerous runs, selecting the one with the lowest binding energy. nih.gov This allows researchers to visualize how the piperidine (B6355638) and benzamide (B126) moieties fit within the active site, guiding further modifications.

Table 1: Hypothetical Docking Simulation Results for a Benzamide Analog

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Number of H-Bonds | Key Interacting Residue |

|---|---|---|---|---|

| Kinase A | -9.8 | 50 nM | 3 | ASP165 |

| Kinase B | -7.2 | 1.2 µM | 1 | GLU98 |

| Kinase C | -8.5 | 250 nM | 2 | MET110 |

Following the prediction of a binding pose, a detailed investigation of the intermolecular interactions between the ligand and the target is performed. These interactions are critical for binding affinity and selectivity. Key interactions typically include:

Hydrogen Bonds: The amide group in the benzamide portion and the secondary amine in the piperidine ring are potential hydrogen bond donors and acceptors. Docking studies on similar scaffolds have shown these groups forming crucial hydrogen bonds with backbone atoms of hinge regions in kinases or with catalytic residues like aspartic acid. nih.govnih.gov

Hydrophobic Interactions: The phenyl ring of the benzamide and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding stability. nih.gov

Pi-Stacking: The aromatic benzamide ring can form pi-pi stacking or T-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site.

In the study of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors, a rational structure-based design approach was used to introduce a basic amine that could interact with two aspartic acids in the catalytic site, dramatically improving potency. researchgate.net

Rational Drug Design Assisted by Computational Methods

Rational drug design leverages computational insights to iteratively modify a lead compound to improve its pharmacological properties. This approach is more efficient than traditional trial-and-error synthesis.

Kinase inhibitors often face challenges with selectivity because the ATP-binding site is highly conserved across the kinome. Computational methods can aid in achieving selectivity by identifying subtle differences in the active sites of different kinases. By modeling a 3-(Piperidin-4-yl)benzamide derivative within the active sites of a target kinase and off-target kinases, medicinal chemists can introduce modifications that exploit these differences. For instance, adding a bulky group at a position where the target kinase has a larger pocket than an off-target kinase can enhance selectivity. Studies on analogous compounds have shown that even stereochemistry can play a significant role in kinase selectivity, which can be rationalized through molecular modeling. nih.gov

Table 2: Example of Structure-Activity Relationship (SAR) for Kinase Selectivity

| Compound | Modification on Benzamide Ring | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |

|---|---|---|---|---|

| Parent Scaffold | -H | 150 | 450 | 3 |

| Analog 1 | -OCH3 | 80 | 950 | 11.9 |

| Analog 2 | -Cl | 125 | 300 | 2.4 |

| Analog 3 | -CF3 | 55 | 1500 | 27.3 |

A pharmacophore model represents the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov For a series of active benzamide derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), an aromatic ring feature, and a positive ionizable feature (the piperidine nitrogen). nih.gov Once generated, the model is validated for its ability to distinguish active from inactive compounds and can then be used for virtual screening. dergipark.org.tr

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either docking simulations or pharmacophore models. A validated pharmacophore model based on the 3-(Piperidin-4-yl)benzamide scaffold could be used as a 3D query to rapidly screen millions of compounds. nih.gov Hits from this screening process can then be subjected to molecular docking for further refinement. mdpi.com This approach can lead to the discovery of entirely new chemical scaffolds that maintain the key binding features but have different core structures, a process known as scaffold hopping. mdpi.comnih.gov This strategy is valuable for identifying compounds with novel intellectual property or improved pharmacokinetic properties. researchgate.net

Binding Free Energy Analysis of Ligand-Receptor Complexes

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the binding free energy analysis of 3-(Piperidin-4-yl)benzamide hydrochloride complexed with a biological receptor. While computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are standard approaches for estimating the binding affinities of ligands to their macromolecular targets, no published research applying these techniques directly to this compound could be located.

These computational techniques are instrumental in drug discovery for calculating the binding free energies of ligand-receptor complexes. The process typically involves running molecular dynamics (MD) simulations of the solvated ligand-receptor complex to generate a series of conformational snapshots. The binding free energy (ΔG_bind) is then calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term in the equation represents the free energy of the respective species (the complex, the receptor, and the ligand), which is estimated by combining molecular mechanics energy, solvation free energy, and sometimes an entropy term.